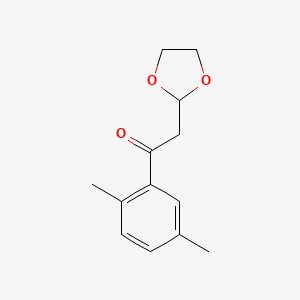

1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

描述

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-3-4-10(2)11(7-9)12(14)8-13-15-5-6-16-13/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFBPTQPXXVLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203182 | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-11-5 | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is typically synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions. This acid-catalyzed ketalization involves the removal of water to form the cyclic acetal structure, stabilizing the carbonyl group and protecting it for further synthetic transformations.

Methyl Substitution on the Phenyl Ring

The phenyl ring is methylated at the 2 and 5 positions through Friedel-Crafts alkylation. This classical aromatic substitution uses methyl chloride as the methylating agent and a Lewis acid catalyst such as aluminum chloride to facilitate electrophilic aromatic substitution. Control of regioselectivity is critical to ensure substitution at the desired positions.

Coupling to Form the Ethanone Moiety

The coupling of the substituted phenyl ring with the 1,3-dioxolane ring involves nucleophilic substitution or related carbonyl chemistry to introduce the ethanone group. This step may involve the reaction of the methylated phenyl intermediate with a functionalized ethanone precursor bearing the dioxolane ring.

Advanced Synthetic Routes and Catalytic Methods

Recent research has introduced more sophisticated catalytic methods for the synthesis of cyclic ketals like this compound, particularly leveraging palladium-catalyzed Heck reactions in diols.

Heck Reaction-Based Synthesis of Cyclic Ketals

- The regioselective Heck arylation of vinyl ethers in the presence of diols such as ethylene glycol can directly form cyclic ketals.

- Palladium catalysts, often with phosphine ligands, enable the coupling of aryl halides with hydroxyalkyl vinyl ethers, followed by intramolecular cyclization to yield the dioxolane ring.

- The reaction proceeds via an ionic pathway favored by hydrogen-bond-donating solvents like ethylene glycol, which promote selective a-substitution on the olefin, leading to high regioselectivity and yield.

Industrial Scale Considerations

- Scaling up involves optimizing temperature, pressure, catalyst loading, and solvent systems to maximize yield and purity.

- Avoidance of toxic additives such as thallium salts is preferred; hydrogen-bond-donating solvents offer a greener alternative.

- High substrate-to-catalyst ratios (up to 1000) have been reported, indicating efficient catalytic turnover.

Summary Table of Preparation Steps and Conditions

| Step | Method/Reaction Type | Key Reagents & Catalysts | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1. Formation of 1,3-dioxolane | Acid-catalyzed ketalization | Ethylene glycol, aldehyde/ketone, acid | Acidic medium, removal of water | Cyclic acetal (1,3-dioxolane) formation |

| 2. Methyl substitution | Friedel-Crafts alkylation | Methyl chloride, AlCl3 | Controlled temperature, Lewis acid catalysis | 2,5-Dimethyl substitution on phenyl ring |

| 3. Coupling to ethanone moiety | Nucleophilic substitution or Heck reaction | Palladium catalyst (Pd-dppp), aryl halide, vinyl ether, ethylene glycol | Pd-catalyzed Heck reaction in ethylene glycol solvent, possible acid catalysis | Formation of this compound |

化学反应分析

Types of Reactions

1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

科学研究应用

1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Positional Isomers

- 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS 1263365-90-7) This positional isomer substitutes the 2,5-dimethylphenyl group with a 2,6-dimethylphenyl configuration.

Substituted Ketones with Halogen or Hydroxyl Groups

- 2-Chloro-1-(2,5-dimethylphenyl)ethanone (CAS 50690-11-4) Replacing the dioxolane group with chlorine introduces an electron-withdrawing effect, increasing electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic substitutions compared to the dioxolane-containing compound .

- 1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone (CAS 103867-87-4) The hydroxyl group on the aromatic ring improves solubility in polar solvents and enables hydrogen bonding, contrasting with the hydrophobic 2,5-dimethylphenyl group in the target compound. This structural difference may influence biological activity or catalytic applications .

Dioxolane-Containing Analogs

- Ethanone, 1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenyl- (CAS 868280-61-9) This compound features a biphenyl system with a dioxolane ring. The additional phenyl group increases molecular weight (268.31 g/mol) and may enhance π-π stacking interactions, affecting solid-state packing and melting points compared to the simpler dimethylphenyl analog .

Comparative Physical and Chemical Properties

生物活性

1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, a compound with the chemical formula CHO, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dioxolane ring and a dimethyl-substituted phenyl group. Its structure can be represented as follows:

This structure contributes to its unique interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Essential oils containing dioxolane derivatives have shown effectiveness against various pathogens. These compounds can disrupt microbial membranes and inhibit growth through various mechanisms, including:

- Disruption of cell wall integrity : Compounds can interact with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of metabolic pathways : By interfering with essential enzymatic processes, these compounds can halt the growth and reproduction of microbes.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in neutralizing free radicals that contribute to oxidative stress and related diseases. Studies suggest that dioxolane derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound may bind to specific biological targets such as enzymes or receptors, modulating their activity.

- Gene Expression Modulation : It has been observed that similar compounds can influence gene expression related to stress responses and apoptosis.

- Cell Signaling Pathways : The compound may activate or inhibit key signaling pathways involved in inflammation and immune responses.

Study on Antimicrobial Efficacy

A study published in Heliyon examined the antimicrobial efficacy of several dioxolane derivatives against drug-resistant bacteria. The results indicated that these compounds significantly reduced bacterial viability in vitro, supporting their potential use as therapeutic agents against resistant strains .

Research on Antioxidant Activity

Another investigation focused on the antioxidant properties of dioxolane derivatives revealed that they exhibit strong free radical scavenging abilities. The study utilized various assays (DPPH and ABTS) to quantify antioxidant capacity, demonstrating that these compounds could potentially mitigate oxidative stress-related conditions .

Data Summary

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound can be synthesized via acid-catalyzed acetalization. A typical approach involves reacting 1-(2,5-dimethylphenyl)ethanone with ethylene glycol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions . Key parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Solvent : Toluene or dichloromethane to azeotropically remove water.

- Workup : Neutralization with sodium bicarbonate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Monitor reaction progress via TLC and confirm product purity using -NMR (e.g., characteristic dioxolane proton signals at δ 4.0–4.5 ppm) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- NMR : - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm), dioxolane protons (δ 4.0–4.5 ppm), and carbonyl carbons (δ 190–210 ppm) .

- IR : Confirm carbonyl (C=O) stretch at ~1680 cm and dioxolane C-O vibrations at ~1100 cm .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the dioxolane ring in this compound under acidic or enzymatic conditions?

- Acidic Hydrolysis : The dioxolane ring undergoes cleavage in aqueous HCl, regenerating the ketone and ethylene glycol. Kinetic studies using HPLC can track hydrolysis rates (e.g., pseudo-first-order kinetics at pH < 3) .

- Enzymatic Interactions : Investigate interactions with hydrolases (e.g., esterases) via fluorescence quenching assays or molecular docking simulations. Isotopic labeling (e.g., ) may elucidate bond-breaking sites .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data for this compound?

- Yield Discrepancies : Replicate protocols with strict control of moisture (via Schlenk techniques) and catalyst purity. Compare yields under inert (N) vs. ambient conditions .

- Crystallographic Validation : Cross-validate unit cell parameters (e.g., using Mercury software) and check for twinning or disorder in SHELXL refinement logs .

Q. What strategies are recommended for studying this compound’s potential as a biochemical probe or drug precursor?

- Biological Screening :

- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates .

- Cellular Uptake : Radiolabel the compound (e.g., -carbonyl) and quantify accumulation in cell lines via scintillation counting .

- Derivatization : Introduce substituents (e.g., fluorophores or bioorthogonal handles) via Suzuki coupling or nucleophilic aromatic substitution .

Q. How can computational methods enhance the understanding of this compound’s electronic properties and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra .

- MD Simulations : Model solvation effects in water/DMSO mixtures using GROMACS to predict aggregation behavior or membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。